molecular formula C13H10N2O2S2 B7534702 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

Cat. No. B7534702
M. Wt: 290.4 g/mol
InChI Key: BOZHXDOHZNGMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been shown to possess a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes that are involved in cancer cell proliferation and survival. Additionally, it may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell proliferation and survival. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one in lab experiments is its potent anticancer activity. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective anticancer therapies. Additionally, studies could be conducted to investigate its potential for treating other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could be conducted to develop more efficient synthesis methods for this compound, which could make it more widely available for research purposes.

Synthesis Methods

The synthesis of 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one has been reported in various scientific literature. One of the most common methods involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with thiourea and sodium hydroxide to yield the final product.

Scientific Research Applications

6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-8-3-4-11-10(6-8)12(17)15(13(18)14-11)7-9-2-1-5-19-9/h1-6,16H,7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZHXDOHZNGMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=CC(=C3)O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.